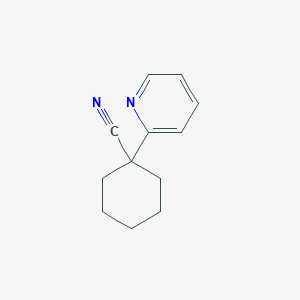
3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin
Vue d'ensemble
Description
“3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin” is a research chemical . It is also known as 1H-2-Benzopyran-1-one . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C20H30O5 . The structure can be represented by the SMILES notation: CC(CCCCCCCCCC1CC2=C(C(=CC(=C2)O)O)C(=O)O1)O .Applications De Recherche Scientifique
Isolation and Cytotoxicity
A study by Huang et al. (2007) isolated a compound structurally related to 3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin from a mangrove endophytic fungus. This compound showed weak cytotoxicity against Hep-2 and HepG2 cells (Huang et al., 2007).
Antifungal Activity
Research by Nozawa et al. (1981) on various 3-substituted isocoumarins, which include derivatives of the chemical , demonstrated antifungal activity. This study focused on the synthesis of these compounds and their structural-activity relationships (Nozawa et al., 1981).
Biosynthesis Studies
Henderson and Hill (1982) explored the biosynthesis of chlorine-containing metabolites in a fungus, using dihydroisocoumarins as precursors. Their research provides insight into the biosynthetic pathways of metabolites related to 3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin (Henderson & Hill, 1982).
α-Glucosidase Inhibitory Activity
A 2020 study by Qiu et al. found that certain isocoumarin derivatives showed promising inhibitory activity against α-glucosidase, which is significant in the context of diabetes research (Qiu et al., 2020).
Antifungal and Acetylcholinesterase Inhibition
Oliveira et al. (2011) identified dihydroisocoumarin derivatives with antifungal and acetylcholinesterase (AChE) inhibitory activities. These activities are relevant for treating fungal infections and neurodegenerative diseases (Oliveira et al., 2011).
Antimicrobial and Antitumor Activities
Synthesis of typharin analogs, including a derivative of 3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin, has been shown to exhibit antibacterial activity and potential in cancer research (Saeed et al., 2013).
Safety and Hazards
Orientations Futures
The future directions of research on this compound could involve further exploration of its potential biological activities, such as its cytotoxicity against different cell lines . Additionally, research could be conducted to explore its synthesis from different precursors and its participation in various chemical reactions.
Propriétés
IUPAC Name |
6,8-dihydroxy-3-(10-hydroxyundecyl)-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-14(21)9-7-5-3-2-4-6-8-10-17-12-15-11-16(22)13-18(23)19(15)20(24)25-17/h11,13-14,17,21-23H,2-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEKEQNOOIMZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCC1CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-6,8-dihydroxy-3-(10-hydroxyundecyl)isocoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



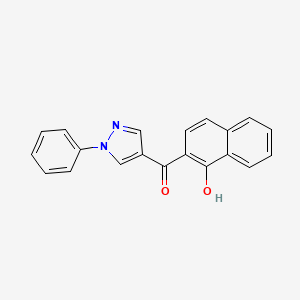
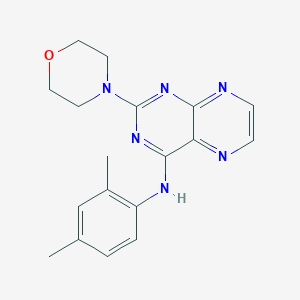
![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)



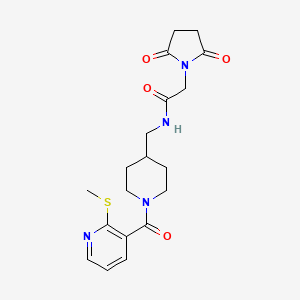

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)
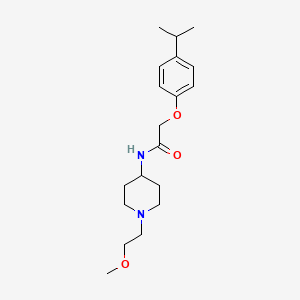
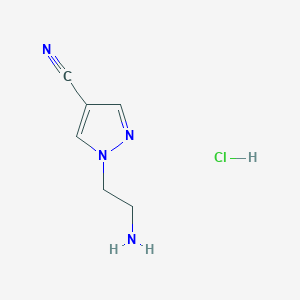
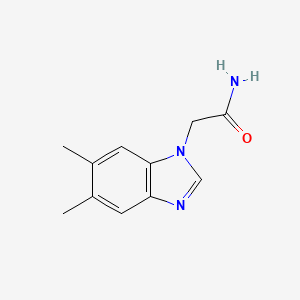
![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)
